4-Bromobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3978. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

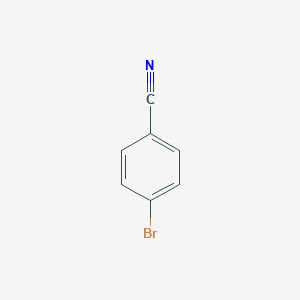

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCPPCMBMFJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211352 | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-00-7 | |

| Record name | 4-Bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromobenzonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 623-00-7

This technical guide provides an in-depth overview of 4-Bromobenzonitrile, a versatile aromatic nitrile compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and reactivity, along with key experimental protocols.

Chemical and Physical Properties

This compound, also known as p-bromobenzonitrile, is a white to light yellow crystalline solid at room temperature.[1] It is characterized by a benzene ring substituted with a bromine atom and a nitrile group at the para position. This substitution pattern imparts specific reactivity to the molecule, making it a valuable building block in synthetic chemistry.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 623-00-7 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrN | [1][2][3] |

| Molecular Weight | 182.02 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | 110-115 °C (lit.) | [6][7] |

| Boiling Point | 235-237 °C (lit.) | [6][7] |

| Solubility | Very slightly soluble in water (0.2 g/L). Soluble in alcohol and ether. | [6][8] |

| EC Number | 210-764-9 | [4][9] |

| MDL Number | MFCD00001811 | [4][9] |

| Beilstein Registry Number | 2041518 | [4][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques are employed to confirm its structure.

-

¹H NMR: The proton NMR spectrum of this compound typically shows two doublets in the aromatic region, corresponding to the two sets of equivalent aromatic protons.[10]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.[12]

-

Mass Spectrometry (MS): Mass spectral analysis can be used to determine the molecular weight and fragmentation pattern of the compound.[11]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of 4-bromobenzaldehyde oxime. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This two-step procedure involves the formation of the oxime followed by its conversion to the nitrile.

Step 1: Synthesis of p-Bromobenzaldehyde Oxime

-

In a flask equipped with a stirrer, condenser, and thermometer, combine 4-bromobenzaldehyde, hydroxylamine hydrochloride, and water in an appropriate molar ratio.[2]

-

Heat the mixture with stirring at 70-75°C for 1 hour.[2]

-

After the reaction is complete, cool the mixture.[2]

-

Filter the resulting solid and dry it to obtain p-bromobenzaldehyde oxime.[2]

Step 2: Synthesis of this compound

-

In a flask equipped with a stirrer, condenser, and thermometer, add the dried p-bromobenzaldehyde oxime and formic acid.[2]

-

Stir the mixture and heat it to reflux for 1.5 hours.[2]

-

After cooling, filter the mixture and wash the solid product with water until it is neutral.[2]

-

Dry the solid to yield this compound.[2]

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate in a variety of organic transformations, primarily due to the reactivity of the bromine atom and the nitrile group. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in the construction of biaryl and aryl-alkyne frameworks, which are common motifs in pharmaceuticals and functional materials.

Suzuki Coupling: This reaction involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. For example, the reaction with phenylboronic acid yields 4-cyanobiphenyl.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst, to form an aryl-alkyne.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, dissolve this compound and the desired boronic acid (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, typically 2-3 equivalents).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13] It is harmful if swallowed, in contact with skin, and causes serious eye irritation.[14][15] It is also harmful to aquatic life with long-lasting effects.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Wear protective gloves and impervious clothing.[14]

-

Respiratory Protection: Use a suitable respirator if dust is generated or exposure limits are exceeded.[14]

Handling and Storage:

-

Handle in a well-ventilated area.[15]

-

Avoid formation of dust.[15]

-

Keep containers securely sealed when not in use.[13]

-

Store in a dry, cool, and well-ventilated place.[15]

-

Incompatible with strong oxidizing agents, strong bases, and strong acids.[13][16]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[14][15][16]

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents [patents.google.com]

- 10. 4-Cyanobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 4-Bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromobenzonitrile (CAS No. 623-00-7). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and key safety information.

Introduction

This compound, also known as p-bromobenzonitrile, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and a nitrile group at the para positions.[1][2] This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2][3] Its reactivity, driven by the presence of both the bromine and nitrile functional groups, allows for its use in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions like the Suzuki coupling.[1][2] An accurate understanding of its physical properties is critical for its handling, application in synthetic routes, and for the characterization of its derivatives.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Properties and Identifiers

| Property | Value |

|---|---|

| CAS Number | 623-00-7[4] |

| Molecular Formula | C₇H₄BrN[4][5] |

| Molecular Weight | 182.02 g/mol [4][6] |

| IUPAC Name | This compound[4][6] |

| Synonyms | p-Bromobenzonitrile, 1-Bromo-4-cyanobenzene[4][7] |

| InChI Key | HQSCPPCMBMFJJN-UHFFFAOYSA-N[4][8] |

| SMILES | BrC1=CC=C(C=C1)C#N[4][9] |

Table 2: Thermophysical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow crystalline solid or powder[1][5] |

| Melting Point | 110-115 °C[3][5][8] |

| Boiling Point | 235-237 °C[4][8][9] |

| Density | 1.562 g/cm³[3][5] |

| Flash Point | 130 °C (266 °F)[3][4] |

| Refractive Index | ~1.5999 (estimate)[3] |

Table 3: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Very slightly soluble (0.2 g/L)[3][4] |

| Alcohol | Soluble[3][4] |

| Ether | Soluble[3][4] |

| Methanol | Soluble |

| Acetone | Soluble[1] |

| Dichloromethane | Soluble[2] |

Table 4: Spectroscopic Data

| Technique | Description |

|---|---|

| ¹H NMR | Spectra available in public databases.[10][11] |

| ¹³C NMR | Spectra available in public databases.[6][12] |

| Infrared (IR) | Spectra available, showing characteristic nitrile (C≡N) stretch.[6][7] |

| Mass Spec (MS) | GC-MS data available in public databases.[6][12] |

| Raman | FT-Raman spectra available in public databases.[6][12] |

Table 5: Key Safety and Toxicological Data

| Parameter | Value |

|---|---|

| GHS Classification | Acute Toxicity, Oral (Category 3/4); Skin Irritation (Category 2); Eye Irritation (Category 2)[13][14] |

| Hazard Statements | H301/H302: Toxic or harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation[13][15] |

| Signal Word | Danger / Warning[13][14] |

| LD₅₀ (Oral, Mouse) | 237 mg/kg[13][16] |

| UN Number | 3439[4] |

Experimental Protocols

The determination of physical properties such as melting point, boiling point, and solubility are fundamental for verifying the identity and purity of a substance. Below are detailed methodologies for these key experiments.

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[17]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the open end into the sample pile.[18][19] Pack the solid into the bottom of the tube by tapping or dropping it through a long glass tube.[18]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[19][20]

-

Heating and Observation:

-

For an unknown or to find an approximate range, heat the sample rapidly (10-20 °C/min).[20]

-

For an accurate measurement, allow the block to cool and repeat with a new sample. Set the starting temperature to about 15-20 °C below the approximate melting point.[18][20]

-

Heat slowly at a rate of 1-2 °C per minute near the melting point.[17][19]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[17]

Caption: Workflow for determining melting point via the capillary method.

This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[21]

Methodology:

-

Sample Preparation: Since this compound is a solid at room temperature, it must first be melted. Fill a small test tube (e.g., Durham tube) to about half-full with the molten sample.

-

Apparatus Setup:

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.[22]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[22][23]

-

Clamp the thermometer assembly in a Thiele tube filled with mineral oil, so that the heat-transfer arm is exposed for heating.[22]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. Convection currents will ensure uniform heating of the oil bath.[23]

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[22][23] This indicates the vapor pressure of the sample has exceeded the external pressure.

-

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point where the sample's vapor pressure equals the atmospheric pressure.[23]

-

Record the temperature at this moment. This is the boiling point.

-

Caption: Workflow for micro boiling point determination using a Thiele tube.

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a liquid.[24] It involves agitating an excess of the solid with the solvent until saturation is reached.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container, such as a centrifuge tube or flask.[25] The solute and solvent must be pure.[24]

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) using an overhead shaker or rotator.[25][26] This ensures the solution reaches equilibrium saturation.

-

Phase Separation: After equilibration, allow the mixture to stand or centrifuge it to separate the undissolved solid from the saturated solution.[25][27]

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Be cautious not to disturb the solid residue.[27]

-

Quantification: Analyze the concentration of this compound in the sample using a reliable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[24] The calculated concentration is the solubility of the compound in that solvent at the specified temperature.

References

- 1. CAS 623-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 623-00-7 [chemicalbook.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound [nanfangchem.com]

- 6. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 8. 4-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(623-00-7) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 623-00-7 | TCI AMERICA [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. materialneutral.info [materialneutral.info]

- 26. nanopartikel.info [nanopartikel.info]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromobenzonitrile (CAS No: 623-00-7), a key intermediate in the pharmaceutical and organic synthesis sectors.[1] The document outlines its physical properties, detailed experimental protocols for their determination, and relevant chemical synthesis pathways.

Physicochemical Data

This compound is a white to light yellow crystalline solid at room temperature.[2][3] It is an aromatic organic compound with a molecular formula of C₇H₄BrN and a molecular weight of 182.02 g/mol . Its stability and the presence of both a nitrile and a bromo functional group make it a versatile building block in organic synthesis.[4][5]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 110-115 °C | [6] |

| 111-114 °C | [1][7][8] | |

| 113 °C | [9] | |

| Boiling Point | 235-237 °C | [6][7] |

| 236 °C | [9] | |

| Density | 1.562 g/cm³ | [8][10] |

| Solubility | Very slightly soluble in water (0.2g/L). Soluble in alcohol and ether. | [7][10] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[5] Its structure is a cornerstone for creating complex molecules used in anticancer and Central Nervous System (CNS) agents.[11] The aryl bromide group is highly amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the versatile nitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines, making it an indispensable tool for drug discovery and development professionals.[4]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting and boiling points of organic compounds like this compound.

3.1 Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[12] Impurities tend to lower and broaden the melting range.[13] The capillary method is most common.[14]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a height of about 3 mm.[13] The tube is tapped gently to compact the sample at the bottom.[15]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or DigiMelt).[13][16]

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[15][16] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[12]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.

-

3.2 Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[17] For small sample quantities, the Thiele tube method is highly effective.[18]

Methodology:

-

Sample Preparation: A small amount (0.5-1.0 mL) of the liquid sample is placed into a small test tube (e.g., a Durham tube).[18] A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This entire setup is then clamped inside a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[18]

-

Heating and Observation: The side arm of the Thiele tube is heated gently.[19] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip.[18]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[19]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [nanfangchem.com]

- 3. CAS 623-00-7: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 623-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 623-00-7 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide on the Solubility of 4-Bromobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromobenzonitrile (C₇H₄BrN) is an aromatic compound featuring a bromine atom and a nitrile group attached to a benzene ring. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for its potential formulation in drug delivery systems.

Qualitative and Semi-Quantitative Solubility Profile

Based on available safety data sheets and chemical supplier information, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is generally soluble in a variety of common organic solvents.

-

Low Aqueous Solubility: Its solubility in water is very limited.

A summary of the reported qualitative and semi-quantitative solubility data is presented in Table 1.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Polar Aprotic | Acetone | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1][2] |

| Alcohols | Methanol | Soluble | [3] |

| Ethanol | Soluble | [2] | |

| Alcohol (unspecified) | Soluble | [2][4] | |

| Halogenated | Chloroform | Slightly Soluble | |

| Aqueous | Water | Very slightly soluble (0.2 g/L) | [2][4][5] |

| Insoluble | [3] |

Note: The term "soluble" in this context is qualitative and does not specify a concentration. The single quantitative value found was for water.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the surveyed literature, a general gravimetric method, which is a standard and reliable technique, is described below. This method can be adapted to determine the solubility of this compound in various organic solvents at different temperatures.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, and immediately filter it through a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Weigh the container with the filtered solution. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Mass Determination: Once all the solvent has evaporated, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, g/100 g solvent, or mole fraction).

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For more precise measurements or for colored solutions, a concentration-based method using HPLC can be employed. This involves creating a calibration curve with standard solutions of known this compound concentrations. The saturated solution, after filtration, is then diluted and injected into the HPLC system to determine the exact concentration, from which the solubility can be calculated.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the general workflow for solubility determination and a logical decision-making process for solvent selection.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains elusive in publicly accessible literature, the available information consistently indicates good solubility in common polar aprotic and alcoholic solvents, and limited solubility in water. For researchers and drug development professionals requiring precise solubility data, experimental determination is necessary. The provided general gravimetric protocol offers a reliable starting point for such investigations. Further studies to quantify the solubility of this compound across a range of temperatures and in various solvent systems would be highly valuable to the scientific community.

References

- 1. CAS 623-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 623-00-7 [chemicalbook.com]

- 3. This compound | 623-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 4-Bromobenzonitrile from p-Bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable method for the synthesis of 4-bromobenzonitrile from p-bromobenzaldehyde. The described process is a two-step reaction involving the formation of an oxime intermediate, followed by its dehydration to the target nitrile. This method has been selected for its high yield and purity, making it a suitable process for laboratory and potential scale-up applications.

Reaction Overview and Mechanism

The conversion of p-bromobenzaldehyde to this compound proceeds through a two-step pathway. The initial step involves the reaction of p-bromobenzaldehyde with hydroxylamine hydrochloride to form p-bromobenzaldehyde oxime. In the subsequent step, the oxime undergoes dehydration, facilitated by an agent such as formic acid, to yield the final product, this compound.

The overall reaction can be summarized as follows:

Step 1: Oximation BrC₆H₄CHO + NH₂OH·HCl → BrC₆H₄CH=NOH + HCl + H₂O

Step 2: Dehydration BrC₆H₄CH=NOH → BrC₆H₄CN + H₂O

This two-step approach is favored as it allows for the isolation and drying of the intermediate oxime, which can improve the efficiency of the subsequent dehydration step by minimizing the presence of water.[1]

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the optimized two-step synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Mass Ratio | ||

| p-Bromobenzaldehyde : Hydroxylamine HCl : Formic Acid | 9.25 : 4.5 : 55 | [1] |

| Reaction Conditions | ||

| Oximation Temperature | 70-75°C | [1] |

| Oximation Time | 60 minutes | [1] |

| Dehydration Temperature | Reflux | [1] |

| Dehydration Time | 1.5 hours | [1] |

| Product Yield and Purity | ||

| This compound Yield | 98.7% | [1] |

| This compound Purity | 99.3% | [1] |

| p-Bromobenzaldehyde Oxime Purity | 99.2% | [1] |

Experimental Protocols

The following protocols detail the step-by-step procedure for the synthesis of this compound from p-bromobenzaldehyde.

Synthesis of p-Bromobenzaldehyde Oxime

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, condenser, and thermometer.

-

Reactant Charging: To the flask, add p-bromobenzaldehyde, hydroxylamine hydrochloride, and water in the mass ratio specified in the quantitative data table.

-

Reaction: Heat the mixture to 70-75°C while stirring and maintain this temperature for 1 hour.[1]

-

Work-up: After the reaction is complete, cool the mixture.

-

Isolation and Drying: Filter the resulting solid, wash it with water, and dry it to obtain p-bromobenzaldehyde oxime as a white solid.

Synthesis of this compound

-

Apparatus Setup: Use a similar apparatus setup as in the oximation step.

-

Reactant Charging: Add the dried p-bromobenzaldehyde oxime and dried formic acid to the flask.

-

Reaction: Heat the mixture to reflux with stirring and maintain the reflux for 1.5 hours.[1]

-

Work-up: Cool the reaction mixture in an ice-water bath to precipitate the product.

-

Isolation and Purification: Filter the crystalline product and wash the filter cake with water until it is neutral.

-

Drying: Dry the solid to yield this compound.

Experimental Workflow Diagram

References

4-Bromobenzonitrile molecular formula and structure

This guide provides a comprehensive overview of 4-Bromobenzonitrile, a key chemical intermediate, for researchers, scientists, and professionals in drug development. It covers its molecular structure, physicochemical properties, synthesis, and applications, with detailed experimental protocols and safety information.

Molecular Identity and Structure

This compound, also known as p-bromobenzonitrile, is an aromatic organic compound featuring a bromine atom and a nitrile group attached to a benzene ring at para positions (1 and 4, respectively).[1][2] This substitution pattern is crucial to its reactivity and utility in organic synthesis.

Molecular Formula: C₇H₄BrN[1][2][3]

Molecular Structure:

The structure of this compound consists of a planar benzene ring. The carbon-nitrogen triple bond of the nitrile group and the carbon-bromine bond extend from opposite ends of the ring.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various chemical transformations. Spectroscopic data are essential for its identification and characterization.

Physicochemical Properties

A summary of key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 623-00-7 | [3][4][5] |

| Molecular Weight | 182.02 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline solid/powder/flakes | [1][4] |

| Melting Point | 110-115 °C | [6][7] |

| Boiling Point | 235-237 °C | [6][7] |

| Solubility | Soluble in acetone and ether; limited solubility in water | [1] |

| Density | ~1.57 g/cm³ | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum is simple due to the molecule's symmetry, typically showing a pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two bromine-substituted carbons, and the two carbons adjacent to the nitrile group. |

| Infrared (IR) | The IR spectrum exhibits a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2230 cm⁻¹. It also shows bands corresponding to C-H and C=C stretching of the aromatic ring and the C-Br stretch. |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), with the molecular ion peaks (M⁺ and M+2⁺) being prominent. |

Note: Detailed spectra are available in various databases such as the NIST WebBook and SpectraBase.[3][9][10]

Synthesis of this compound

This compound is synthesized through several established methods. A common and effective laboratory-scale synthesis involves the dehydration of 4-bromobenzaldehyde oxime.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This two-step protocol provides a reliable method for the preparation of this compound with high purity and yield.[11]

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-bromobenzaldehyde, hydroxylamine hydrochloride, and water in a specific ratio (e.g., a molar ratio of 1:1.1).[11][12]

-

Heating: Heat the mixture to 70-75°C while stirring.[11]

-

Reaction Time: Maintain the temperature and continue stirring for 1 hour.[11]

-

Isolation: Cool the reaction mixture, which should result in the precipitation of the oxime.

-

Purification: Filter the solid product, wash it with cold water, and dry it to obtain 4-bromobenzaldehyde oxime as a white solid. Purity can be checked by gas chromatography.[11]

Step 2: Dehydration to this compound

-

Reaction Setup: In a flask equipped for reflux with stirring, add the dried 4-bromobenzaldehyde oxime and formic acid.[11]

-

Reflux: Heat the mixture to reflux and maintain it for 1.5 hours.[11]

-

Work-up: After cooling, the product will precipitate. Filter the solid and wash it with water until the filtrate is neutral.[11]

-

Drying: Dry the resulting white solid to yield this compound. The purity can be determined by analysis.[11]

-

Solvent Recovery: The formic acid filtrate can be collected and distilled for recycling.[11]

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its two functional groups.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] This is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations provide access to a wide range of other functional groups and molecular scaffolds.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2][13][14] For example, it has been used in the synthesis of inhibitors for enzymes like Kit and Aur as potential treatments for melanoma.[7]

-

Liquid Crystals: Derivatives of benzonitrile are used in the development of liquid crystal materials.[8][15]

Signaling Pathway Logic in Drug Discovery

The following diagram illustrates a generalized logic of how an intermediate like this compound can be utilized in the synthesis of a kinase inhibitor, a common strategy in oncology drug development.

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxicity: Harmful if swallowed or in contact with skin.[16][17]

-

Irritation: Causes serious eye irritation.[17]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[17]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][18][19] In case of dust formation, use a suitable respirator.[18]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

-

Spill Management: In case of a spill, avoid generating dust.[18] Sweep up the material and place it in a suitable container for disposal.[16][18]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[4][16][18]

References

- 1. CAS 623-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 623-00-7: 4-Bromobenzonitrilo | CymitQuimica [cymitquimica.com]

- 3. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 99 623-00-7 [sigmaaldrich.com]

- 7. This compound 99 623-00-7 [sigmaaldrich.com]

- 8. This compound Supplier in China [nj-finechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound | Alzchem Group [alzchem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound | 623-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. echemi.com [echemi.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of 4-Bromobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-bromobenzonitrile. It includes detailed experimental protocols and tabulated spectral data to facilitate the identification and characterization of this compound in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and thorough analytical characterization is crucial to ensure the quality and purity of this compound and its subsequent derivatives. This guide focuses on two primary spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework, and Infrared (IR) spectroscopy, which identifies the functional groups present in the molecule.

Spectral Data Presentation

The following tables summarize the quantitative NMR and IR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a characteristic AA'BB' spin system for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | Doublet | 8.8 | 2H (ortho to CN) |

| 7.55 | Doublet | 8.8 | 2H (ortho to Br) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon environment of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 133.4 | C-H (ortho to CN) |

| 132.6 | C-H (ortho to Br) |

| 128.0 | C-Br |

| 118.0 | CN |

| 111.2 | C-CN |

Solvent: CDCl₃

IR Spectral Data

The infrared spectrum reveals the characteristic vibrational frequencies of the functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3091 - 3034 | Weak | C-H aromatic stretching |

| 2229 | Strong | C≡N stretching |

| 1585, 1481 | Medium-Strong | C=C aromatic ring stretching |

| 1069 | Strong | C-Br stretching |

| 828 | Strong | C-H out-of-plane bending (p-disubstituted) |

Sample Preparation: KBr pellet or ATR

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra of this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Volumetric flask

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Turn on the NMR spectrometer and log in to the control software.

-

Select the appropriate nucleus for detection (¹H or ¹³C).

-

Insert the prepared NMR tube into the spinner turbine and adjust its depth using the sample gauge.

-

-

Data Acquisition:

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify and label the peak positions in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups. This protocol describes the Attenuated Total Reflectance (ATR) technique.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the data acquisition software.

-

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Compare the observed peaks with known IR correlation tables to assign them to specific functional group vibrations.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a clean wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 4-Bromobenzonitrile for Chemical Researchers

This guide provides an exhaustive overview of 4-bromobenzonitrile, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visual workflows to elucidate these processes.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference and literature searching.

| Category | Synonym/Identifier |

| IUPAC Name | This compound |

| CAS Number | 623-00-7[1][2] |

| Common Synonyms | p-Bromobenzonitrile[2] |

| 1-Bromo-4-cyanobenzene[2] | |

| 4-Bromocyanobenzene[3] | |

| 4-Cyanobromobenzene | |

| Benzonitrile, 4-bromo-[2] | |

| p-Bromophenyl cyanide[2] | |

| 4-Bromobenzoic acid nitrile | |

| Other Identifiers | NSC 3978[2] |

| EINECS 210-764-9[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below, providing a quick reference for experimental planning.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrN[3] |

| Molecular Weight | 182.02 g/mol [2] |

| Appearance | White to light yellow crystalline solid[3] |

| Melting Point | 111-114 °C[1] |

| Boiling Point | 235-237 °C |

| Solubility | Soluble in acetone and ether; limited solubility in water.[3] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available in various databases. |

| ¹³C NMR | Spectra available for reference. |

| IR | Characteristic nitrile (C≡N) stretch observable. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern available.[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a key cross-coupling reaction.

Synthesis of this compound from p-Bromobenzaldehyde (Two-Step Protocol)

This protocol describes a two-step synthesis route from p-bromobenzaldehyde, involving the formation of an oxime intermediate.[1]

Step 1: Synthesis of p-Bromobenzaldehyde Oxime [1]

-

To a flask equipped with a stirrer, condenser, and thermometer, add p-bromobenzaldehyde, hydroxylamine hydrochloride, and water in a specific mass ratio (e.g., 9.25 g p-bromobenzaldehyde, 4.5 g hydroxylamine hydrochloride, and an appropriate amount of water).[1]

-

Heat the mixture to 70-75°C and stir for 1 hour.[1]

-

After the reaction is complete, cool the mixture, filter the precipitate, and dry to obtain p-bromobenzaldehyde oxime as a white solid.[1]

Step 2: Dehydration to this compound [1]

-

In a flask equipped with a stirrer, condenser, and thermometer, add the dried p-bromobenzaldehyde oxime and dried formic acid (e.g., 55 g of formic acid for the amount of oxime from the previous step).[1]

-

Stir the mixture and reflux for 1.5 hours.[1]

-

Cool the reaction mixture, which should cause the product to crystallize.

-

Filter the solid product and wash the filter cake with water until it is neutral.[1]

-

Dry the solid to yield this compound. The reported purity is 99.3% with a yield of 98.7%.[1]

One-Pot Synthesis of this compound

This method provides a more streamlined, one-pot synthesis from 4-bromobenzaldehyde.[4]

-

In a suitable reaction vessel, mix 1 equivalent of 4-bromobenzaldehyde and 1.1 equivalents of hydroxylamine hydrochloride in dimethylsulfoxide (3-5 volumes) until a homogeneous mixture is obtained.[4]

-

Stir the mixture at 90°C for 1-2 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (5:95).[4]

-

Once the reaction is complete, cool the mixture and pour it into water.[4]

-

Extract the aqueous mixture with ether.

-

Dry the combined organic extracts and remove the solvent by evaporation to afford this compound. The reported yield is 99%.[4]

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This is a general protocol for the widely used Suzuki-Miyaura cross-coupling reaction to form a C-C bond with this compound as the aryl halide substrate.

-

To a reaction flask, add the aryl halide (e.g., this compound, 1 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).[5]

-

Add a suitable solvent, for example, a mixture of toluene/dioxane (4:1, 10 mL) and an aqueous base solution such as 2 M Na₂CO₃ (10 mL).

-

Degas the mixture and then stir it under an inert atmosphere (e.g., nitrogen) at 85°C for 4 hours.

-

After the reaction is complete, filter the mixture through celite to remove the catalyst.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

References

A Technical Guide to 4-Bromobenzonitrile: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and purity analysis of 4-bromobenzonitrile (CAS No. 623-00-7), a key building block in pharmaceutical synthesis and materials science. This document offers a structured overview of commercially available grades, detailed experimental protocols for purity verification, and a logical workflow for sourcing and quality control.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is typically offered in various purity grades, with prices varying accordingly. For applications in drug development and other sensitive research areas, high-purity grades are essential to ensure the reliability and reproducibility of experimental outcomes.

Below is a summary of representative commercial sources and their stated purity levels for this compound.

| Supplier | Stated Purity | Analysis Method |

| Sigma-Aldrich | 99% | Not Specified |

| --- | --- | --- |

| TCI America | >97.0% | Gas Chromatography (GC) |

| --- | --- | --- |

| Thermo Scientific Chemicals | 98% | Gas Chromatography (GC) |

| --- | --- | --- |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not Specified |

| --- | --- | --- |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD. | 99% | Not Specified |

| --- | --- | --- |

| Otto Chemie Pvt. Ltd. | 97% | Not Specified |

| --- | --- | --- |

| Triveni Chemicals | 98% | Not Specified |

Experimental Protocols for Purity Determination

Accurate determination of purity is critical for ensuring the quality of this compound used in research and manufacturing. The following are detailed methodologies for the most common analytical techniques used for this purpose.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. It effectively separates the main compound from any volatile impurities.

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final temperature: 250 °C, hold for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as acetone or dichloromethane.

-

Injection Volume: 1 µL.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

HPLC is a complementary technique to GC, particularly useful for identifying non-volatile impurities that may be present in the this compound sample.

Methodology:

-

Instrument: An HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 254 nm.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase (initial conditions).

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and can also be used for a quantitative purity assessment (qNMR) against a certified internal standard.

Methodology:

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of the deuterated solvent.

-

Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). A precisely weighed amount of the internal standard should be added to the sample.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.

-

Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, splitting patterns, and integration of the aromatic protons should be consistent with the structure of this compound.

-

Purity Calculation (qNMR): The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

-

Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and verify the purity of this compound for their specific needs.

Caption: Sourcing and Purity Verification Workflow for this compound.

In-Depth Technical Guide to the Safe Handling and Storage of 4-Bromobenzonitrile

This guide provides comprehensive safety information and handling protocols for 4-bromobenzonitrile, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and robust procedures for its safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for safe handling and storage decisions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrN | [2][3][4] |

| Molecular Weight | 182.02 g/mol | [3][4][5] |

| CAS Number | 623-00-7 | [2][3][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][6][7] |

| Melting Point | 110-115 °C | [5][8] |

| Boiling Point | 235-237 °C | [5][8] |

| Solubility | Insoluble in water (0.2 g/L). Soluble in alcohol and ether. | [1][9][10] |

| Vapor Pressure | Negligible | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.3 | [4][11] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] It is crucial to understand its toxicological profile to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [9][12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [11][12] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | [4][8] |

Signal Word: Danger[9]

Hazard Pictograms:

Toxicology and Exposure Effects

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] It causes irritation to the skin, eyes, and respiratory system.[6] While aromatic nitriles like this compound are not believed to liberate cyanide in the body to the same extent as aliphatic nitriles, caution is still warranted.[6]

Acute Effects:

-

Oral: Toxic if swallowed. Ingestion of less than 150 grams may be harmful.[6] The oral LD50 in mice is 237 mg/kg.[6][9][13]

-

Dermal: Harmful in contact with skin, with potential for systemic effects following absorption.[6] Open cuts, abraded, or irritated skin should not be exposed.[6]

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[6]

-

Eye: Causes serious eye irritation and potential damage.[6]

Chronic Effects:

-

May cause sensitization by skin contact.[6]

-

Prolonged or repeated exposure may accentuate pre-existing dermatitis.[6]

Below is a diagram illustrating a potential metabolic pathway for brominated aromatic compounds, leading to the formation of reactive metabolites that can contribute to toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures is mandatory to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Provide appropriate exhaust ventilation at places where dust is formed.[14]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[6][14] Contact lenses should not be worn.[6]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile or PVC.[6][16][17][18] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[14]

-

Clothing: A lab coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron or a full protective suit should be worn.[6][7]

-

-

Respiratory Protection: If engineering controls are insufficient or for major spills, use a NIOSH-approved respirator.[6][7] For powders, a dust mask (e.g., N95) may be appropriate for weighing operations, but a full-face respirator with appropriate cartridges is recommended for higher-risk activities.[8]

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][19]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][13]

-

Protect containers from physical damage and inspect regularly for leaks.[6]

-

Store away from food and drink containers.[6]

The diagram below outlines the chemical incompatibilities of this compound.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[9][14]

-

If on Skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation occurs.[6][19]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][19]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][19]

Firefighting Measures:

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or water spray.[14][19]

-

Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][13][14]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][14]

Accidental Release Measures (Spills):

-

Minor Spills:

-

Major Spills:

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Experimental Protocols

While specific, validated experimental protocols for this compound are not widely published, the following sections outline general methodologies that can be adapted for key safety and stability assessments. These protocols should be validated in the user's laboratory setting.

Protocol for Assessing Chemical Stability

This protocol describes a general method for evaluating the stability of this compound under accelerated conditions (e.g., elevated temperature and humidity) using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation of this compound over time under specific storage conditions.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh samples of this compound into vials appropriate for the chosen stress conditions.

-

Stress Conditions:

-

Thermal Stress: Place samples in a controlled temperature oven (e.g., 40°C, 60°C).

-

Humidity Stress: Place samples in a stability chamber with controlled temperature and relative humidity (e.g., 40°C / 75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

-

Analysis:

-

Dissolve each sample in the solvent to a known concentration.

-

Analyze the samples and standards by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector). The mobile phase could be a gradient of acetonitrile and water.

-

Quantify the amount of remaining this compound by comparing the peak area to the calibration curve.

-

Identify and quantify any significant degradation products.

-

-

Data Presentation: Plot the percentage of remaining this compound against time for each condition. Calculate the degradation rate.

Protocol for Evaluating Potential Cyanide Release

This protocol provides a general framework for detecting the release of free cyanide from this compound, particularly under harsh conditions like strong acid or base hydrolysis.

Objective: To qualitatively or quantitatively assess if hydrogen cyanide (HCN) is released from this compound under hydrolytic stress.

Methodology:

-

Apparatus Setup: Use a closed reaction vessel equipped with a gas inlet and outlet. The outlet should be connected to a gas-washing bottle (impinger) containing a trapping solution of sodium hydroxide (NaOH).

-

Reaction:

-

Place a known amount of this compound into the reaction vessel.

-

Add a hydrolysis solution (e.g., strong acid or strong base).

-

Gently heat the mixture while bubbling an inert gas (e.g., nitrogen) through the vessel to carry any evolved HCN into the trapping solution.

-

-

Cyanide Detection in Trapping Solution:

-

After a set reaction time, analyze the NaOH trapping solution for the presence of cyanide ions.

-

Qualitative: Use a colorimetric spot test (e.g., Prussian blue test).

-

Quantitative: Use a cyanide ion-selective electrode (ISE) or a colorimetric method such as the pyridine-barbituric acid method following appropriate sample preparation (e.g., distillation) to remove interferences.

-

-

Controls: Run a blank experiment without this compound to ensure no background contamination.

-

Data Presentation: Report the amount of cyanide detected per mole of this compound under the specific test conditions.

Disposal Considerations

Waste generated from this compound must be handled as hazardous waste.

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[14]

-

Do not allow the chemical to enter drains.[14]

-

Contaminated packaging should be disposed of in the same manner as the unused product.[14]

-

Follow all federal, state, and local environmental regulations for chemical waste disposal.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 623-00-7: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound 99 623-00-7 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. 4-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]